![molecular formula C22H17N5O2 B3857432 4-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3857432.png)
4-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone
Overview
Description
“4-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone” is a complex organic compound. It is derived from 4-nitrobenzaldehyde, which is an organic aromatic compound containing a nitro group para-substituted to an aldehyde . The hydrazone part of the compound is likely formed through a reaction with a hydrazide .
Synthesis Analysis
The synthesis of hydrazones, quinazolines, and Schiff bases can be achieved by combining suitable aldehydes with four hydrazides . For instance, 4-nitrobenzaldehyde is obtained by the reaction of 4-nitrotoluene and chromium (VI) oxide in acetic anhydride, followed by hydrolysis by sulfuric acid in ethanol .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-nitrobenzaldehyde include a slightly yellowish crystalline powder appearance, a density of 1.546 g/cm^3, a melting point of 103 to 106 °C, and a boiling point of 300 °C . The properties of the full compound “4-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone” are not available in the search results.Safety and Hazards
4-Nitrobenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause an allergic skin reaction and causes serious eye irritation . The safety and hazards of the full compound “4-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone” are not available in the search results.
properties
IUPAC Name |
2-(4-methylphenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]quinazolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2/c1-15-6-10-17(11-7-15)21-24-20-5-3-2-4-19(20)22(25-21)26-23-14-16-8-12-18(13-9-16)27(28)29/h2-14H,1H3,(H,24,25,26)/b23-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXJOTDRGNZZIK-OEAKJJBVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NN=CC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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